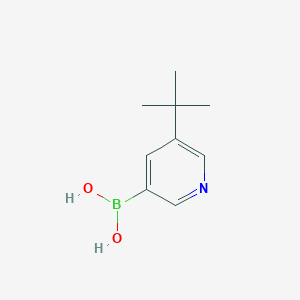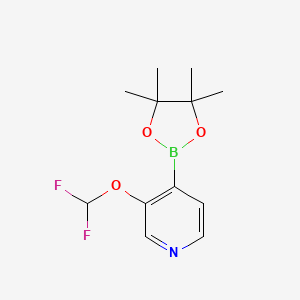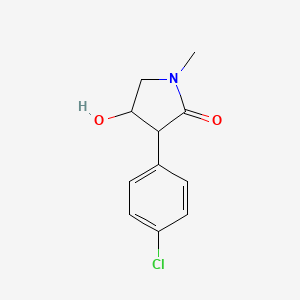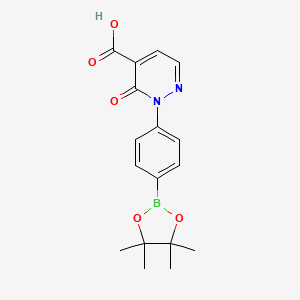![molecular formula C16H15NO3S B13662208 1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)
1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methyl group at the 1-position of the indole ring and a 4-(methylsulfonyl)phenoxy group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis.
Functionalization: The introduction of the 4-(methylsulfonyl)phenoxy group is achieved through nucleophilic substitution reactions. This involves reacting the indole core with 4-(methylsulfonyl)phenol under basic conditions.
Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler phenoxy derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenoxy derivatives.
Substitution: Brominated or nitrated phenoxy derivatives.
Applications De Recherche Scientifique
1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(4-Methylsulfonylphenyl)indole: Shares the methylsulfonylphenyl group but differs in the position of substitution on the indole ring.
1-Methyl-5-phenoxyindole: Lacks the methylsulfonyl group, making it less polar and potentially less reactive.
1-Methyl-5-(4-methylphenoxy)indole: Contains a methyl group on the phenoxy ring instead of a sulfonyl group, affecting its chemical properties and reactivity.
Uniqueness: 1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole is unique due to the presence of both the methylsulfonyl and phenoxy groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C16H15NO3S |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-methyl-5-(4-methylsulfonylphenoxy)indole |
InChI |
InChI=1S/C16H15NO3S/c1-17-10-9-12-11-14(5-8-16(12)17)20-13-3-6-15(7-4-13)21(2,18)19/h3-11H,1-2H3 |
Clé InChI |
FLQMUIXSDXDNNP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC(=C2)OC3=CC=C(C=C3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol](/img/structure/B13662160.png)







